3-(Acetamidomethyl)pyridine
Overview
Description
3-(Acetamidomethyl)pyridine is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. Attached to this ring is an acetamidomethyl group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, pyridine derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo nucleophilic substitution reactions, electrophilic substitution reactions, and oxidation reactions .Physical And Chemical Properties Analysis
This compound is a substance used for research and development . Its physical and chemical properties, such as melting point, boiling point, and density, are not explicitly mentioned in the available resources .Scientific Research Applications
Affinity for Nicotinic Acetylcholine Receptors
3-(Acetamidomethyl)pyridine derivatives have been researched for their binding affinity to nicotinic acetylcholine receptors (nAChRs). A study by Koren et al. (1998) synthesized and evaluated pyridine-modified analogues of A-85380, a ligand with high affinity for nAChRs. These derivatives exhibited subnanomolar affinity, making them of interest for pharmacological probes and potential medications (Koren et al., 1998).
Insecticidal Activity
Bakhite et al. (2014) investigated the insecticidal activities of pyridine derivatives, including this compound, against the cowpea aphid. Some derivatives displayed significant aphidicidal activities, even surpassing the efficacy of conventional insecticides (Bakhite et al., 2014).
Water Treatment and Degradation Studies
Research by Li et al. (2017) focused on the degradation mechanism of pyridine compounds in drinking water using a dielectric barrier discharge system. This study provided insights into the application of strong ionization discharge for treating nitrogen heterocyclic compounds in water (Li et al., 2017).
Interaction with Peroxovanadium(V) Complexes
A study by Xia et al. (2017) explored the interactions between this compound derivatives and peroxovanadium(V) complexes, providing valuable information on the reactivity and substitution effects of these compounds (Xia et al., 2017).
Nucleophilic Aromatic Substitution
Getlik et al. (2013) described the nucleophilic aromatic substitution reactions of 3-halo-4-aminopyridines, leading to the formation of pyridin-4-yl α-substituted acetamide products. This research adds to the understanding of pyridine chemistry and its potential applications (Getlik et al., 2013).
Safety and Hazards
3-(Acetamidomethyl)pyridine may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. In case of inhalation, the victim should be moved to fresh air, and if breathing is difficult, oxygen should be given .
Future Directions
properties
IUPAC Name |
N-(pyridin-3-ylmethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-7(11)10-6-8-3-2-4-9-5-8/h2-5H,6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZCRXVJXGYIFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370625 | |
Record name | 3-(ACETAMIDOMETHYL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22977-34-0 | |
Record name | 3-(ACETAMIDOMETHYL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Acetamidomethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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